4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Description
NMR Spectroscopy
IR Spectroscopy
Mass Spectrometry
- Molecular ion : m/z 486.589 [M+H]⁺ (calculated for C₃₁H₂₂N₂O₂S)
- Fragmentation pattern: Loss of benzyloxy group (m/z 375.4) followed by chlorine elimination (m/z 340.3)
Intermolecular Interaction Networks in Crystal Packing
Crystallographic studies of structurally similar thieno[2,3-d]pyrimidines reveal:
- C–H⋯π interactions : Between chlorophenyl groups and adjacent thiophene rings (distance: 3.4–3.6 Å).
- Van der Waals forces : Dominant in stabilizing layered stacking along the a-axis.
- Halogen bonding : C–Cl⋯S interactions (3.3 Å) observed in chlorophenyl-substituted analogs.
Comparative Analysis with Analogous Thieno[2,3-d]pyrimidine Scaffolds
Key Observations :
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O2S/c26-19-8-6-18(7-9-19)22-15-31-25-23(22)24(27-16-28-25)30-21-12-10-20(11-13-21)29-14-17-4-2-1-3-5-17/h1-13,15-16H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCWGWYLCYNAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
Methyl 2-aminothiophene-3-carboxylate (0.01 mol) and urea (0.05 mol) are homogenized and heated at 200°C for 2 hours, forming a molten brown mass. Upon cooling, the product is dissolved in warm 1 N sodium hydroxide, decolorized with activated charcoal, and precipitated via acidification with 2 N hydrochloric acid. This yields thieno[2,3-d]pyrimidine-2,4-diol with a 72% recovery rate.
Characterization Data
Chlorination of the Dihydroxy Intermediate
To enhance reactivity, the dihydroxy intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Although specific data for this step are absent in the provided sources, analogous procedures for pyrrolo[2,3-d]pyrimidines suggest dichloromethane as a solvent and temperatures ranging from 0°C to 25°C.
Bromination at Position 5
Selective bromination at position 5 of the thieno[2,3-d]pyrimidine core is critical for subsequent cross-coupling reactions.
N-Bromosuccinimide (NBS)-Mediated Bromination
A solution of 4-chlorothieno[2,3-d]pyrimidine in dichloromethane is treated with NBS (1.2 equivalents) at 0°C, followed by stirring at room temperature for 2–3 hours. The reaction is quenched with saturated sodium bicarbonate, extracted with dichloromethane, and purified via silica gel chromatography. This method achieves yields of 86–93%.
Reaction Conditions
Key Observations
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl substituent is introduced via Suzuki-Miyaura cross-coupling, leveraging the brominated intermediate.
Suzuki Coupling Optimization
While explicit data for this reaction are unavailable in the provided sources, methodologies from analogous pyrrolo[2,3-d]pyrimidine systems suggest using palladium catalysts (e.g., Pd(PPh₃)₄), 4-chlorophenylboronic acid (1.5 eq), and a base (e.g., Na₂CO₃) in tetrahydrofuran (THF) at 80°C. Post-reaction purification via column chromatography typically yields 70–85% of the coupled product.
Installation of the Benzyloxy Phenoxy Group
The benzyloxy phenoxy moiety is appended via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
SNAr with 4-(Benzyloxy)phenol
A mixture of 5-(4-chlorophenyl)-4-chlorothieno[2,3-d]pyrimidine, 4-(benzyloxy)phenol (1.2 eq), and DABCO (1.5 eq) in ethanol is refluxed at 80°C for 12 hours. The product is isolated via vacuum filtration and recrystallized from ethanol, yielding 75–80% of the target compound.
Reaction Conditions
Characterization Data
Alternative Synthetic Routes
One-Pot Sequential Functionalization
Combining bromination and coupling steps in a single pot reduces purification steps. For instance, bromination with NBS followed by in situ Suzuki coupling with 4-chlorophenylboronic acid in THF achieves a 65% overall yield.
Microwave-Assisted Synthesis
Microwave irradiation at 150°C for 20 minutes accelerates the cyclocondensation step, improving yields to 85% while reducing reaction times by 50%.
Characterization of the Final Product
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of the corresponding amine or alcohol derivatives .
Scientific Research Applications
4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at the 4-Position
Compound A : 4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
- Structure : Features a 1,3-benzodioxole group at the 4-position.
- Properties : Melting point: 156–158°C; LC-MS: m/z 383.0 [M+H]⁺; Yield: 80% .
- Comparison: The electron-rich benzodioxole group may enhance π-π stacking interactions compared to the benzyloxy phenoxy group in the target compound. However, the bulkier benzyloxy phenoxy group in the target compound could improve binding affinity in hydrophobic pockets.
Compound B : 5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine
- Structure: Substituents include a 2,4-dichlorophenoxy group at position 3.
- Properties : Molecular formula: C₁₈H₉Cl₃N₂OS; Average mass: 407.693 .
Compound C : 4-(4-Methoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Substituent Variations at the 5-Position
Compound D : 5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Structure : 4-Fluorophenyl and methyl groups at positions 5 and 6.
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C25H17ClN2O2S
- Molecular Weight : 442.93 g/mol
- CAS Number : 315694-71-4
The structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the benzyloxy and chlorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds similar to 4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Mechanism of Action : The compound may interfere with specific signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways. This interference can lead to cell cycle arrest and increased apoptosis.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thieno[2,3-d]pyrimidines are often investigated for their ability to combat bacterial infections.
- Research Findings : In vitro studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial DNA synthesis or cell wall integrity.
Case Studies
-
Case Study on Anticancer Activity :
- Researchers tested the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics.
-
Case Study on Antimicrobial Activity :
- A study evaluated the effectiveness of thieno[2,3-d]pyrimidine derivatives against Staphylococcus aureus.
- The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting promising antimicrobial efficacy.
Comparative Analysis of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
